molecular formula C5H10N2O3 B1212891 beta-Ureidoisobutyric acid CAS No. 2905-86-4

beta-Ureidoisobutyric acid

Cat. No. B1212891
CAS RN: 2905-86-4
M. Wt: 146.14 g/mol
InChI Key: PHENTZNALBMCQD-UHFFFAOYSA-N
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Description

Beta-Ureidoisobutyric acid is a ureidocarboxylic acid that is 2-methylpropanoic acid substituted by a carbamoylamino group at position 3 . It has a role as a human metabolite and a mouse metabolite . It is a conjugate acid of a 3-ureidoisobutyrate . It is an intermediate in the catabolism of thymine .


Synthesis Analysis

Beta-Ureidoisobutyric acid is a biomarker in the diagnosis of purine and pyrimidine disorders. A liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay has been developed for the simultaneous and sensitive detection of an extended range of purine and pyrimidine biomarkers in urine, including beta-Ureidoisobutyric acid .


Molecular Structure Analysis

The molecular formula of beta-Ureidoisobutyric acid is C5H10N2O3 . The molecular weight is 146.14 g/mol . The IUPAC name is 3-(carbamoylamino)-2-methylpropanoic acid .


Chemical Reactions Analysis

Beta-Ureidoisobutyric acid is an intermediate in the catabolism of thymine .


Physical And Chemical Properties Analysis

The physical and chemical properties of beta-Ureidoisobutyric acid include its molecular formula C5H10N2O3, molecular weight 146.14 g/mol, and its structure .

Scientific Research Applications

Intermediate in Thymine Catabolism

Beta-Ureidoisobutyric acid is an intermediate in the catabolism of thymine . Thymine is one of the four nucleobases in the nucleic acid of DNA. The catabolism of thymine is a biological process where thymine is broken down into simpler substances.

Antioxidant Research

In a targeted metabolomics study on the effect of vinegar processing on the chemical changes and antioxidant activity of Angelica sinensis, beta-Ureidoisobutyric acid was found to display weak positive correlations . This suggests that beta-Ureidoisobutyric acid could potentially play a role in antioxidant processes.

Purine and Pyrimidine Disorders

Beta-Ureidoisobutyric acid is used in the extended diagnosis of purine and pyrimidine disorders from urine . Purine and pyrimidine disorders are a diverse group of disorders with possible serious or life-threatening symptoms. They may be associated with neurological symptoms, renal stone disease, or immunodeficiency.

Biomarker in LC-MS/MS Assay

Beta-Ureidoisobutyric acid is used as a biomarker in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay for the diagnosis of purine and pyrimidine disorders . The assay allows the simultaneous, sensitive, and reliable diagnosis of an extended range of purine and pyrimidine disorders.

Chemical Stability Research

Research has shown that acidic conditions are important for the stability of dihydrouracil and dihydrothymine, which would have been degraded to beta-ureidopropionic acid and beta-ureidoisobutyric acid under higher conditions . This indicates that beta-Ureidoisobutyric acid could be used in research related to chemical stability.

Metabolomics Research

Beta-Ureidoisobutyric acid is used in metabolomics research, a field that aims to measure the complement of metabolites (the metabolome) in biological samples. In this context, beta-Ureidoisobutyric acid can serve as a valuable biomarker .

properties

IUPAC Name

3-(carbamoylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHENTZNALBMCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863054
Record name Beta-Ureidoisobutyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Ureidoisobutyric acid

CAS RN

2905-86-4
Record name β-Ureidoisobutyric acid
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Record name beta-Ureidoisobutyric acid
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Record name Beta-Ureidoisobutyric acid
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Record name 2905-86-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does beta-Ureidoisobutyric acid impact DNA replication?

A1: beta-Ureidoisobutyric acid (UBA) acts as a significant roadblock for DNA polymerases, the enzymes responsible for DNA replication. [] This means UBA residues within DNA templates hinder the progression of DNA synthesis. Research suggests that while UBA is poorly bypassed by DNA polymerases both in vitro and within cells, the presence of SOS-induction, a bacterial DNA repair mechanism, enhances UBA bypass efficiency. [] This highlights the cellular response to such lesions and the potential for error-prone repair mechanisms to come into play.

Q2: What is the significance of beta-Ureidoisobutyric acid's mutagenicity?

A2: Studies using the Escherichia coli lacI gene have revealed that UBA is a potent premutagenic lesion, showing a significantly higher mutation induction rate compared to abasic sites derived from purines. [] Importantly, these mutations are dependent on the SOS-response, indicating that error-prone DNA polymerases contribute to UBA-induced mutagenesis. [] This finding underscores the importance of understanding the mechanisms by which cells cope with such lesions and the potential implications for genome stability.

Q3: What specific mutations are associated with beta-Ureidoisobutyric acid?

A3: Analysis of UBA-induced mutations reveals a preference for specific base substitutions. A significant proportion (62%) are T to A transversions, highlighting a non-random pattern in the errors introduced during UBA bypass. [] This suggests that the structure of UBA within the DNA template influences the base selectivity of the translesion synthesis DNA polymerases. [] Understanding these biases is crucial for predicting the mutagenic consequences of different DNA lesions.

Q4: How is beta-Ureidoisobutyric acid incorporated into oligonucleotides for research?

A4: Researchers employ a unique method to introduce UBA into oligonucleotides for studying its properties and effects on DNA replication. This involves utilizing calf thymus terminal deoxynucleotidyl transferase, an enzyme capable of incorporating modified nucleotides at the 3' end of DNA strands. [] This allows for the creation of oligonucleotides containing a single, site-specific UBA residue, providing a valuable tool for studying the impact of this lesion on DNA polymerase activity and fidelity. []

Q5: How do researchers detect and quantify beta-Ureidoisobutyric acid in biological samples?

A5: The detection and quantification of UBA, alongside other purine and pyrimidine biomarkers, are crucial for diagnosing specific metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and reliable technique for this purpose. [] This method offers the advantage of simultaneously measuring multiple analytes, including UBA, in urine samples, providing a comprehensive diagnostic tool for these disorders. []

Q6: What is the relationship between beta-Ureidoisobutyric acid and other DNA lesions?

A6: beta-Ureidoisobutyric acid belongs to a larger family of DNA lesions, including its precursor, thymine glycol, and other ring fragmentation products like urea. [, ] These lesions arise from various sources, including oxidative stress and ionizing radiation, and can significantly impact genomic integrity. [] Comparing the mutagenic potential and repair pathways of UBA with these related lesions helps researchers understand the broader landscape of DNA damage and its consequences.

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